2-hydrazinylpyrimidin-4(3H)-one
Description
2-Hydrazinylpyrimidin-4(3H)-one is a heterocyclic compound characterized by a pyrimidine backbone substituted with a hydrazinyl group at the 2-position and a ketone group at the 4-position. This structure confers unique reactivity and biological activity, making it a focal point in medicinal chemistry and material science. Its synthesis typically involves condensation reactions between pyrimidine precursors and hydrazine derivatives. further supports this method, detailing the reaction of 2-hydrazinyl-6-methylpyrimidin-4(3H)-one with aldehydes to form Schiff base derivatives . A patented one-pot synthesis route using guanylhydrazine hydrochloride and β-ketoesters is also documented, highlighting industrial scalability .
Properties
IUPAC Name |
2-hydrazinyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-8-4-6-2-1-3(9)7-4/h1-2H,5H2,(H2,6,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLSLYHIVGAZES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinylpyrimidin-4(3H)-one typically involves the reaction of pyrimidine derivatives with hydrazine. One common method is the condensation of 2-chloropyrimidine with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
Starting Materials: 2-chloropyrimidine and hydrazine hydrate.
Reaction Conditions: Reflux in ethanol or another suitable solvent.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Synthesis: Using large reactors to handle the starting materials and reaction conditions.
Purification: Employing techniques such as distillation, crystallization, and chromatography to obtain the pure compound.
Quality Control: Ensuring the final product meets the required specifications through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The keto group can be reduced to form the corresponding alcohol.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Azo or azoxy derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-Hydrazinylpyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-hydrazinylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The keto group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Table 1: Comparison of Pyrimidin-4(3H)-one Derivatives
Functional Group Impact on Reactivity and Bioactivity
- Hydrazinyl Group : The NHNH2 group in this compound enables Schiff base formation (e.g., with aldehydes), enhancing its role as a chelating agent or pharmacophore . highlights its anti-cancer efficacy, with derivatives showing IC50 values ≤5 µM against leukemia cells, attributed to DNA intercalation or kinase inhibition .
- Nitro Group : In 5-nitroquinazolin-4(3H)-one (), the electron-withdrawing nitro group stabilizes the aromatic system, favoring interactions with bacterial enzymes .
Crystallographic and Stability Comparisons
provides crystallographic data for 5-nitroquinazolin-4(3H)-one, revealing planar geometry and strong intermolecular hydrogen bonds that enhance thermal stability . In contrast, hydrazinyl derivatives may exhibit conformational flexibility due to the NHNH2 group, as seen in hydrazine-based Schiff bases () .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
